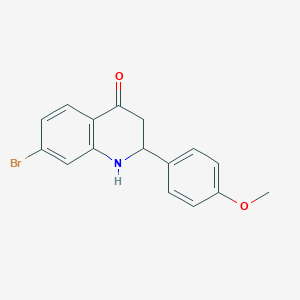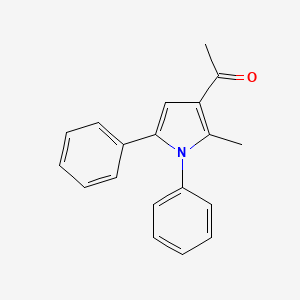![molecular formula C13H8N2O3 B12883959 6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one is a heterocyclic aromatic compound derived from quinoline. Quinoline itself is a colorless hygroscopic liquid with a strong odor, and many of its derivatives are useful in diverse applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed regioselective intramolecular direct arylation of indole rings . This method allows for the formation of complex heterocyclic structures with high specificity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties.
Scientific Research Applications
6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Molecular modeling studies have shown that it can bind to active sites of enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure but fewer applications.
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine: A potent cholinesterase inhibitor with potential therapeutic applications.
Uniqueness
6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one is unique due to its specific functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C13H8N2O3 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
6,9-dihydroxy-5-iminobenzo[g]quinolin-10-one |
InChI |
InChI=1S/C13H8N2O3/c14-11-6-2-1-5-15-12(6)13(18)10-8(17)4-3-7(16)9(10)11/h1-5,14,16-17H |
InChI Key |
UREILVFHRMSBGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C(C=CC(=C3C2=N)O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


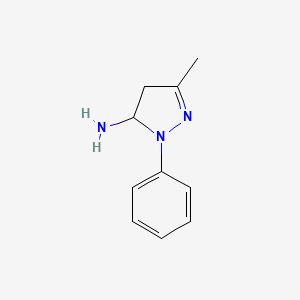

![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)
![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
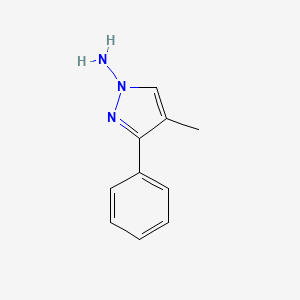
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
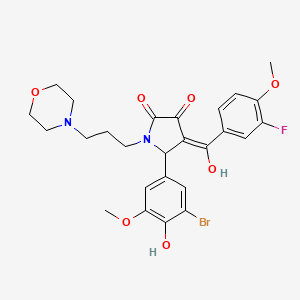
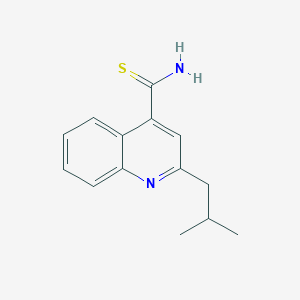


![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
